molecular formula C8H15NO B2855875 8-Aminobicyclo[3.2.1]octan-3-ol CAS No. 1638771-69-3

8-Aminobicyclo[3.2.1]octan-3-ol

Cat. No.: B2855875
CAS No.: 1638771-69-3
M. Wt: 141.214
InChI Key: LDJVPBIODHJTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Aminobicyclo[321]octan-3-ol is a bicyclic compound with a unique structure that includes an amine group and a hydroxyl groupThe structure of 8-Aminobicyclo[3.2.1]octan-3-ol allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminobicyclo[3.2.1]octan-3-ol typically involves the use of norcamphor as a starting material. One common method includes the reduction of norcamphor oximes using reagents such as benzenesulfonyl chloride or sulfuric acid/NH4OH, which leads to the formation of the desired bicyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Aminobicyclo[3.2.1]octan-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives, ketones, and aldehydes. These products can be further utilized in the synthesis of more complex molecules for research and industrial applications .

Scientific Research Applications

8-Aminobicyclo[3.2.1]octan-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Aminobicyclo[3.2.1]octan-3-ol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

8-aminobicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8-5-1-2-6(8)4-7(10)3-5/h5-8,10H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJVPBIODHJTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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